molecular formula C31H38O4 B13435478 Menaquinone-4-carboxylic Acid

Menaquinone-4-carboxylic Acid

Cat. No.: B13435478
M. Wt: 474.6 g/mol
InChI Key: UYLKJIDCJOUGLL-ZGAULBRSSA-N
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Description

Menaquinone-4-carboxylic Acid is a derivative of menaquinone, which is a type of vitamin K2 Menaquinones are essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health

Preparation Methods

Synthetic Routes and Reaction Conditions

Menaquinone-4-carboxylic Acid can be synthesized through several methods. One common approach involves the carboxylation of menaquinone-4. This process typically requires the use of a Grignard reagent followed by carboxylation . Another method involves the hydrolysis of nitriles to form carboxylic acids .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific bacterial strains. These bacteria are capable of converting precursors into the desired compound through a series of enzymatic reactions .

Mechanism of Action

Menaquinone-4-carboxylic Acid exerts its effects by participating in electron transport chains and acting as a cofactor for various enzymes. Additionally, it exhibits anti-inflammatory activity by suppressing the NF-κB pathway and has an inhibitory effect on arteriosclerosis .

Properties

Molecular Formula

C31H38O4

Molecular Weight

474.6 g/mol

IUPAC Name

(2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid

InChI

InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+

InChI Key

UYLKJIDCJOUGLL-ZGAULBRSSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O

Origin of Product

United States

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